molecular formula C13H20N2 B1522862 1-Benzyl-2,2-dimethylpiperazine CAS No. 846052-91-3

1-Benzyl-2,2-dimethylpiperazine

Cat. No.: B1522862
CAS No.: 846052-91-3
M. Wt: 204.31 g/mol
InChI Key: ZDYGXJLQTUNTKJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Benzyl-2,2-dimethylpiperazine is a chemical compound belonging to the class of piperazine derivatives. It has garnered interest due to its potential therapeutic and toxic effects, as well as its role in drug development and environmental research.

Biochemical Analysis

Biochemical Properties

1-Benzyl-2,2-dimethylpiperazine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been studied for its potential therapeutic effects, including enzyme inhibition and activation. The compound’s interaction with cytochrome P450 enzymes is particularly noteworthy, as these enzymes are crucial for the metabolism of many drugs . Additionally, this compound has been shown to bind to specific receptors, influencing their activity and downstream signaling pathways .

Cellular Effects

This compound affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound has been observed to impact the expression of genes involved in metabolic pathways, thereby altering cellular metabolism . Furthermore, this compound can affect cell signaling pathways by binding to receptors and modulating their activity, leading to changes in cellular responses .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound binds to specific enzymes and receptors, altering their activity and influencing downstream signaling pathways . For instance, its interaction with cytochrome P450 enzymes can lead to the inhibition or activation of these enzymes, affecting the metabolism of other compounds . Additionally, this compound can modulate gene expression by binding to transcription factors or other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that this compound is relatively stable under normal storage conditions, but its activity may decrease over time due to degradation . Long-term effects on cellular function have been observed in both in vitro and in vivo studies, indicating that prolonged exposure to the compound can lead to changes in cellular responses and metabolic pathways .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as enzyme inhibition or receptor modulation . At higher doses, toxic or adverse effects may be observed. For example, high doses of this compound have been associated with hepatotoxicity and other adverse effects in animal studies . Threshold effects have also been noted, where the compound’s activity significantly changes at specific dosage levels .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. For instance, the compound is metabolized by cytochrome P450 enzymes, which introduce hydrophilic groups to facilitate its excretion . Additionally, this compound can affect metabolic flux and metabolite levels by modulating the activity of key enzymes in metabolic pathways .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by various factors. The compound interacts with transporters and binding proteins that facilitate its movement across cell membranes . Once inside the cells, this compound can localize to specific compartments or organelles, where it exerts its effects . The compound’s distribution within tissues can also be affected by its binding to plasma proteins and other biomolecules .

Subcellular Localization

This compound exhibits specific subcellular localization, which can influence its activity and function. The compound may be directed to particular compartments or organelles by targeting signals or post-translational modifications . For example, this compound can localize to the endoplasmic reticulum, where it interacts with enzymes involved in drug metabolism . Its subcellular localization can also affect its stability and degradation, influencing its overall activity within the cell .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Benzyl-2,2-dimethylpiperazine can be synthesized from 4-benzyl-3,3-dimethylpiperazin-2-one. The process involves the reduction of the piperazinone using lithium aluminium hydride in tetrahydrofuran at temperatures ranging from 0°C to 20°C, followed by refluxing for 6 hours .

Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using similar reduction techniques, ensuring high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 1-Benzyl-2,2-dimethylpiperazine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions typically involve the use of reducing agents like lithium aluminium hydride.

    Substitution: It can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Lithium aluminium hydride in tetrahydrofuran.

    Substitution: Alkyl halides or acyl halides under basic conditions.

Major Products Formed:

    Oxidation: Formation of corresponding N-oxides.

    Reduction: Formation of secondary amines.

    Substitution: Formation of N-alkyl or N-acyl derivatives.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of other piperazine derivatives.

    Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of pharmaceuticals and other chemical products

Comparison with Similar Compounds

    1-Benzylpiperazine: A central nervous system stimulant with similar structural features.

    1-(3-chlorophenyl)piperazine: Known for its use in the synthesis of antidepressant drugs.

    1-(3-trifluoromethyl-phenyl)piperazine: Often found in combination with other piperazine derivatives.

Uniqueness: 1-Benzyl-2,2-dimethylpiperazine is unique due to its specific substitution pattern on the piperazine ring, which imparts distinct chemical and biological properties compared to other piperazine derivatives .

Properties

IUPAC Name

1-benzyl-2,2-dimethylpiperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2/c1-13(2)11-14-8-9-15(13)10-12-6-4-3-5-7-12/h3-7,14H,8-11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDYGXJLQTUNTKJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CNCCN1CC2=CC=CC=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701278538
Record name 2,2-Dimethyl-1-(phenylmethyl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701278538
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

846052-91-3
Record name 2,2-Dimethyl-1-(phenylmethyl)piperazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=846052-91-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,2-Dimethyl-1-(phenylmethyl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701278538
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-benzyl-2,2-dimethylpiperazine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a stirred solution of lithiulalluminium hydride (1.078 g, 28.4 mmol) in tetrahydrofuran (200 ml) at 0-20° C. was added 4-benzyl-3,3-dimethylpiperazin-2-one (6.2 g, 28.4 mmol in 100 ml tetrahydrofuran) over 1 h. The reaction mixture was warmed to 25° C. over 15 minutes followed by reflux for 6 h. The progress of reaction was monitored by TLC. After completion of reaction, the reaction mixture was cooled to 0-10° C. and 10% sodium hydroxide (50 ml) was added slowly over 1 h. and then allowed to stir for 20 hr at 25° C. The reaction mass was passed through celite and washed with tetrahydrofuran (500 ml). The combined filtrate was concentrated under reduced pressure. Water (100 ml) was added and the aq. phase was extracted with ethyl acetate (3×100 ml). The combined organic layer was washed with brine (50 ml) and dried over sodium sulphate, and concentrated under reduced pressure till dryness. The resulting crude product (5.2 g) was carried over to the next step without purification.
Quantity
1.078 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Benzyl-2,2-dimethylpiperazine
Reactant of Route 2
Reactant of Route 2
1-Benzyl-2,2-dimethylpiperazine
Reactant of Route 3
Reactant of Route 3
1-Benzyl-2,2-dimethylpiperazine
Reactant of Route 4
Reactant of Route 4
1-Benzyl-2,2-dimethylpiperazine
Reactant of Route 5
Reactant of Route 5
1-Benzyl-2,2-dimethylpiperazine
Reactant of Route 6
Reactant of Route 6
1-Benzyl-2,2-dimethylpiperazine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.